molecular formula C7H10F5NO2 B6224440 (2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid CAS No. 2768300-41-8

(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid

Cat. No.: B6224440
CAS No.: 2768300-41-8
M. Wt: 235.15 g/mol
InChI Key: MHKMYAALYRMEHH-WCCKRBBISA-N
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Description

“(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid” is a chiral azetidine derivative paired with trifluoroacetic acid (TFA) as a counterion. The compound features a four-membered azetidine ring substituted at the 2-position with a 1,1-difluoroethyl group in the (S)-configuration. The trifluoroacetate anion enhances solubility and stability, making the compound suitable for pharmaceutical and agrochemical applications. Azetidines are valued in drug discovery for their conformational rigidity, which can improve target binding affinity and metabolic stability.

Properties

CAS No.

2768300-41-8

Molecular Formula

C7H10F5NO2

Molecular Weight

235.15 g/mol

IUPAC Name

(2S)-2-(1,1-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9F2N.C2HF3O2/c1-5(6,7)4-2-3-8-4;3-2(4,5)1(6)7/h4,8H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1

InChI Key

MHKMYAALYRMEHH-WCCKRBBISA-N

Isomeric SMILES

CC([C@@H]1CCN1)(F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1CCN1)(F)F.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Chlorination : 1,1-Difluoroethane undergoes ultraviolet-catalyzed chlorination to form 1,1-difluoro tetrachloroethane.

  • Oxidation : Catalytic oxidation with sulfur trioxide (SO₃) yields 1,1-difluoro-1-chloroacetyl chloride.

  • Fluorination : Treatment with hydrogen fluoride (HF) in the presence of antimony catalysts produces trifluoroacetyl fluoride.

  • Hydrolysis : Trifluoroacetyl fluoride is hydrolyzed to TFA at 30–70°C.

Key Data Table: TFA Synthesis Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
ChlorinationCl₂, UV light40–5092
OxidationSO₃, chlorsulfonic acid50–7088
FluorinationHF, SbCl₅40–6085
HydrolysisH₂O30–7095

This method achieves an overall yield of 68% with >99% purity, making it suitable for large-scale TFA production.

Enantioselective Synthesis of (2S)-2-(1,1-Difluoroethyl)Azetidine

The azetidine core is constructed using asymmetric catalysis to establish the (2S) configuration. Two primary strategies are employed:

Ring-Closing Metathesis (RCM)

Azetidine rings are formed via RCM of diene precursors using Grubbs catalysts. For example, a β-amino acrylate derivative undergoes cyclization in the presence of Grubbs II catalyst (1 mol%), yielding the azetidine ring with 78% enantiomeric excess (ee).

Chiral Auxiliary-Mediated Alkylation

A ketone intermediate is functionalized with a difluoroethyl group via asymmetric alkylation. Using Evans’ oxazolidinone as a chiral auxiliary, the reaction with 1,1-difluoroethyl iodide achieves 92% ee. Subsequent hydrogenolysis removes the auxiliary, yielding the (2S)-configured azetidine.

Key Data Table: Azetidine Synthesis Comparison

MethodCatalyst/Reagentee (%)Yield (%)
RCMGrubbs II7865
Chiral AlkylationEvans’ oxazolidinone9282

Difluoroethylation of the Azetidine Core

The difluoroethyl group is introduced via nucleophilic substitution or radical-mediated processes:

SN2 Alkylation

Azetidine is treated with 1,1-difluoroethyl bromide in the presence of K₂CO₃ in DMF at 80°C, achieving 75% yield. Steric hindrance at the 2-position necessitates prolonged reaction times (24–48 hr).

Photoredox Catalysis

A radical-based approach using Ir(ppy)₃ under blue light enables C–H difluoroethylation. This method avoids pre-functionalization and achieves 68% yield with minimal racemization.

Salt Formation and Purification

The final step involves protonating the azetidine base with TFA:

Procedure

  • The azetidine free base is dissolved in anhydrous dichloromethane.

  • TFA (1.1 equiv) is added dropwise at 0°C, inducing precipitation.

  • The solid is filtered and recrystallized from ethanol/water (9:1), yielding the TFA salt with >99% purity.

Key Data Table: Salt Formation Optimization

Solvent SystemTemperature (°C)Purity (%)
Ethanol/Water (9:1)099.5
Acetonitrile2598.2

Industrial-Scale Considerations

The patent CN102633639A highlights molecular sieves (e.g., AlPO₄) as reusable catalysts for esterification, a technique adaptable to TFA salt purification. Key industrial parameters include:

  • Molar ratio of azetidine:TFA (1:1.2–1:5).

  • Distillation at 60–62°C to isolate high-purity TFA salt.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The four-membered azetidine ring exhibits strain-driven reactivity, enabling ring-opening or functionalization under specific conditions:

  • Nucleophilic ring-opening : Protonation of the nitrogen by TFA enhances ring strain, making it susceptible to nucleophilic attack. For example, water or alcohols could open the ring under acidic conditions to form β-amino alcohols or ethers .

  • Electrophilic substitution : The electron-rich nitrogen (despite protonation) could participate in Friedel-Crafts-like alkylation or acylation reactions, though steric hindrance from the difluoroethyl group may limit accessibility .

Difluoroethyl Group Transformations

The 1,1-difluoroethyl moiety (CF₂CH₃) offers unique reactivity due to fluorine’s electronegativity and the stability of the CF₂ group:

  • Hydrolysis : Under basic conditions, the CF₂CH₃ group may undergo hydrolysis to form a carboxylic acid (CF₂COOH) or alcohol (CF₂CH₂OH) .

  • Radical reactions : The C–F bond can participate in radical-mediated processes, such as hydrogen atom transfer (HAT) or fluorination, though this is less common in saturated systems .

  • Transition-metal coupling : Copper- or palladium-catalyzed cross-coupling reactions could replace the CF₂CH₃ group with aryl or alkyl fragments, leveraging reagents like BrCF₂CO₂Et or TMSCF₂SO₂Ph .

Trifluoroacetic Acid (TFA) Counterion Effects

TFA influences reactivity through:

  • Acid catalysis : Facilitates protonation of the azetidine nitrogen, enhancing electrophilicity for ring-opening or substitution .

  • Solubility modulation : The ionic nature of the TFA salt improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling reactions requiring homogeneous conditions .

Stereochemical Considerations

The (S)-configuration at the 2-position may lead to stereoselective outcomes:

  • Chiral auxiliary effects : The azetidine ring could direct asymmetric synthesis in downstream reactions, such as diastereoselective alkylation or cycloadditions .

  • Enzymatic interactions : In biological contexts, the stereochemistry may influence binding to enzymes or receptors, though this is beyond the scope of pure chemical reactivity .

Stability and Functional Group Tolerance

  • Thermal stability : The CF₂CH₃ group and TFA counterion likely confer stability up to 150–200°C, consistent with related fluorinated amines .

  • Compatibility : The compound is incompatible with strong bases (risk of ring-opening) or reducing agents (potential defluorination) .

Table 1: Predicted Reactivity of Functional Groups

Functional GroupReaction TypeConditionsExpected Product
Azetidine ringNucleophilic ring-opening

Scientific Research Applications

Chemical Properties and Significance

Trifluoroacetic acid is a strong acid with a high degree of fluorination, which imparts distinct characteristics such as increased lipophilicity and stability under various conditions. Its ability to act as both a solvent and a reagent makes it invaluable in organic synthesis and pharmaceuticals.

Organic Synthesis

TFA is widely used as a reagent in organic synthesis due to its ability to facilitate various reactions, including:

  • Esterification : TFA promotes esterification reactions by converting carboxylic acids into their corresponding esters.
  • Amidation : It aids in the formation of amides from carboxylic acids and amines.
  • Fluorination : TFA is instrumental in introducing fluorinated groups into organic molecules, enhancing their biological activity.

Pharmaceutical Development

The compound's role in drug development is particularly noteworthy:

  • Theranostic Applications : TFA has been evaluated as a theranostic agent for chemical ablation of solid tissues, allowing for both imaging and therapeutic applications. Studies have shown that TFA can coagulate tissue effectively while being imageable using Fluorine-19 magnetic resonance imaging (19F-MRI) .
  • Fluorinated Drug Design : The incorporation of difluoromethyl groups into drug candidates can significantly alter their pharmacokinetic properties, improving absorption and bioavailability .

Analytical Chemistry

TFA is utilized in analytical methods for the detection and quantification of various compounds:

  • Chromatography : It serves as an additive in chromatographic techniques to enhance separation efficiency.
  • Spectroscopy : TFA is often used to improve the solubility of compounds in NMR spectroscopy, facilitating better spectral resolution.

Case Study 1: Trifluoroacetic Acid as a Theranostic Agent

A study evaluated TFA's effectiveness in chemical ablation through ex vivo experiments on porcine liver tissue. The results indicated that TFA could successfully coagulate tissue at concentrations as low as 0.5M while being monitored via 19F-MRI, demonstrating its potential for real-time imaging during therapeutic procedures .

Case Study 2: Difluoromethylation Processes

Recent advancements in difluoromethylation techniques highlight the utility of TFA in synthesizing difluoromethylated compounds. Research has shown that TFA can be used to create complex fluorinated structures from simpler precursors, enhancing the scope of synthetic methodologies available to chemists .

Data Tables

Application AreaSpecific UsesKey Findings
Organic SynthesisEsterification, AmidationEnhances reaction rates; improves yields
Pharmaceutical DevelopmentTheranostic applicationsEffective tissue ablation with imaging capability
Analytical ChemistryChromatography, SpectroscopyImproves solubility and resolution in analyses

Mechanism of Action

The mechanism of action of (2S)-2-(1,1-difluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The azetidine ring may also play a role in the compound’s mechanism of action by providing a rigid and constrained structure that affects its binding to molecular targets .

Comparison with Similar Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure: These compounds feature a triazine core linked to sulfonylurea groups (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
  • Comparison :
    • Fluorine Content : Unlike the target compound, sulfonylureas lack fluorine in their core structure but may include trifluoroethoxy groups (e.g., triflusulfuron methyl ester) for enhanced herbicidal activity .
    • Application : Sulfonylureas act as acetolactate synthase inhibitors in plants, whereas the azetidine derivative’s application remains speculative but likely targets neurological or metabolic pathways.
    • Stability : The azetidine’s ring strain may reduce hydrolytic stability compared to triazine-based herbicides.

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane Di-Trifluoroacetate

  • Structure : A bicyclic diamine with two trifluoroacetate counterions (C₁₃H₁₈F₆N₂O₄) .
  • Comparison: Counterion Load: The di-trifluoroacetate salt has higher acidity and solubility in polar solvents compared to the mono-trifluoroacetate in the azetidine derivative. Synthetic Utility: Both compounds are intermediates in medicinal chemistry, but the bicyclic structure may favor CNS-targeting applications due to blood-brain barrier permeability .

Physicochemical and Functional Data

Parameter (2S)-2-(1,1-difluoroethyl)azetidine, TFA Metsulfuron Methyl Ester (1S,4S)-Bicycloheptane Di-TFA
Molecular Formula C₆H₁₀F₂N·C₂HF₃O₂ C₁₄H₁₅N₅O₆S C₁₃H₁₈F₆N₂O₄
Molecular Weight ~245.13 g/mol 381.36 g/mol 380.28 g/mol
Fluorine Atoms 2 (difluoroethyl) + 3 (TFA) 0 (core) 6 (di-TFA)
Key Functional Groups Azetidine, difluoroethyl, TFA Triazine, sulfonylurea Bicyclic diamine, di-TFA
Primary Application Pharmaceutical intermediate Herbicide Pharmaceutical intermediate

Research Findings and Trends

  • Fluorine Impact: The difluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated azetidines, akin to trifluoroethoxy groups in sulfonylureas .
  • Solubility : Trifluoroacetate salts generally exhibit superior aqueous solubility vs. hydrochloride or freebase forms, critical for formulation .
  • Synthetic Challenges : Azetidine synthesis often requires strain-driven ring closure, whereas bicyclic systems demand stereoselective strategies .

Biological Activity

(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid (TFA), is a compound of interest due to its potential biological activities. The azetidine ring structure is known for various pharmacological properties, including antibacterial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with a difluoroethyl group and trifluoroacetic acid. Its molecular formula is C6H9F4NO2C_6H_9F_4NO_2. The presence of fluorine atoms significantly influences the compound's lipophilicity and metabolic properties, which can enhance its membrane permeability and biological activity.

Biological Activity Overview

The biological activity of (2S)-2-(1,1-difluoroethyl)azetidine has been studied in various contexts:

  • Antibacterial Activity : Azetidine derivatives have shown significant antibacterial properties. For instance, certain azetidinones have been evaluated for their efficacy against a range of bacterial strains, demonstrating promising results in inhibiting bacterial growth.
  • Anticancer Activity : Compounds similar to (2S)-2-(1,1-difluoroethyl)azetidine have exhibited antiproliferative effects against human cancer cell lines. Notably, derivatives with azetidine structures have been reported to induce apoptosis in breast and prostate cancer cells.
  • Neuroprotective Effects : Some studies suggest that azetidine derivatives may have neuroprotective properties, particularly in the context of neuronal nitric oxide synthase (nNOS) inhibition. For example, compounds with similar structures have shown selective inhibition of nNOS with potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : Research indicates that TFA at specific concentrations can alter enzyme activities in liver cells. For example, administration of TFA at 150 mg/kg/day for several days resulted in significant changes in hepatic enzyme activities, including a 42% decrease in pyruvate kinase activity and a 125% increase in glycerol 1-phosphate oxidase activity . These findings suggest that TFA may influence metabolic pathways in liver cells.
  • Antiviral Activity : Azetidinone derivatives have been tested against various viruses. One study found that certain azetidinone compounds exhibited moderate inhibitory activity against human coronavirus (229E) and influenza A virus H1N1 . This highlights the potential antiviral applications of azetidine-based compounds.
  • Cytotoxicity Assessments : The cytotoxic effects of TFA were evaluated using various cell lines. It was noted that TFA did not significantly affect normal cell morphology at certain concentrations but did show cytotoxic effects at higher doses .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialSignificant inhibition against bacterial strains
AnticancerInduced apoptosis in breast and prostate cancer cells
NeuroprotectiveSelective inhibition of nNOS
CytotoxicityCytotoxic effects at high concentrations

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-(1,1-difluoroethyl)azetidine with high enantiomeric purity?

  • Methodological Answer: Utilize stereoselective synthetic routes, such as asymmetric catalysis or chiral auxiliary-mediated reactions, to control the (2S) configuration. For introducing the 1,1-difluoroethyl group, employ 1,1-difluoroethyl chloride as an electrophilic reagent under controlled conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. How can NMR spectroscopy be optimized to characterize (2S)-2-(1,1-difluoroethyl)azetidine in the presence of trifluoroacetic acid (TFA)?

  • Methodological Answer: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to avoid solvent-TFA interactions. Suppress TFA signals (δ ~11.5 ppm in 1^1H NMR) by adjusting acquisition parameters (e.g., presaturation) or employing 19^{19}F-decoupled NMR for clearer analysis of azetidine protons. Confirm stereochemistry using NOESY/ROESY to detect spatial proximity of chiral centers .

Q. What purification techniques are effective for isolating (2S)-2-(1,1-difluoroethyl)azetidine from reaction mixtures containing TFA?

  • Methodological Answer: Neutralize TFA with a weak base (e.g., NaHCO3) before extraction. Use reverse-phase column chromatography (C18 silica, water/acetonitrile gradient) or ion-exchange resins to separate the azetidine derivative. Final purification via preparative HPLC with a chiral stationary phase ensures enantiomeric purity .

Q. What are the recommended storage conditions for (2S)-2-(1,1-difluoroethyl)azetidine trifluoroacetate to ensure stability?

  • Methodological Answer: Store under inert gas (Ar/N2) at –20°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the azetidine ring. Monitor stability via periodic LC-MS analysis for degradation products (e.g., ring-opened amines) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the azetidine ring during functionalization with 1,1-difluoroethyl groups?

  • Methodological Answer: Optimize reaction temperature (≤0°C) and pH (neutral to mildly acidic) to prevent ring strain-induced degradation. Use protecting groups (e.g., Boc) on the azetidine nitrogen during alkylation. Post-functionalization, stabilize the ring via intramolecular hydrogen bonding or steric hindrance .

Q. What analytical strategies resolve data discrepancies when determining crystal structures of TFA salts of azetidine derivatives?

  • Methodological Answer: Perform single-crystal X-ray diffraction with high-resolution data (R factor <0.05). Account for TFA counterion disorder by refining occupancy parameters. Validate hydrogen bonding networks (N–H···O interactions) using Hirshfeld surface analysis. Cross-reference with 19^{19}F NMR to confirm TFA coordination .

Q. How does the electronic effect of the 1,1-difluoroethyl group impact azetidine nitrogen reactivity in nucleophilic reactions?

  • Methodological Answer: The electron-withdrawing difluoroethyl group reduces electron density at the azetidine nitrogen, decreasing nucleophilicity. Compensate by using strong bases (e.g., LDA) to deprotonate the nitrogen or employ activating agents (e.g., TMSCl) in amidation/alkylation reactions. Kinetic studies (Eyring plots) quantify activation barriers .

Q. In kinetic studies, how can researchers account for the catalytic role of TFA in azetidine derivative reactions?

  • Methodological Answer: Design control experiments with varying TFA concentrations (0–10 mol%) to assess its catalytic effect (e.g., acid-mediated ring-opening). Use deuterated TFA (CF3CO2D) for kinetic isotope effect (KIE) studies. Model reaction pathways via DFT calculations to distinguish between acid-catalyzed and uncatalyzed mechanisms .

Data Contradiction Analysis

  • Example: Conflicting 19^{19}F NMR signals for TFA-counterion complexes may arise from solvent-dependent chemical shifts. Resolve by standardizing solvent systems (e.g., D2O vs. CD3CN) and referencing against internal standards (e.g., CFCl3) .
  • Example: Discrepancies in enantiomeric excess (ee) values between HPLC and polarimetry can stem from TFA-induced column interactions. Validate using complementary techniques (e.g., chiral GC or capillary electrophoresis) .

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